molecular formula C9H9F2NO2 B13165351 5-(3,3-Difluoropyrrolidin-1-yl)furan-2-carbaldehyde

5-(3,3-Difluoropyrrolidin-1-yl)furan-2-carbaldehyde

Cat. No.: B13165351
M. Wt: 201.17 g/mol
InChI Key: HDRFQDDDLHKCNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3,3-Difluoropyrrolidin-1-yl)furan-2-carbaldehyde is a chemical compound with the molecular formula C9H9F2NO2 and a molecular weight of 201.17 g/mol . This compound is characterized by the presence of a furan ring substituted with a difluoropyrrolidine group and an aldehyde functional group. It is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,3-Difluoropyrrolidin-1-yl)furan-2-carbaldehyde typically involves the reaction of furan-2-carbaldehyde with 3,3-difluoropyrrolidine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

5-(3,3-Difluoropyrrolidin-1-yl)furan-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The furan ring and the difluoropyrrolidine group can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

    Oxidation: Formation of 5-(3,3-Difluoropyrrolidin-1-yl)furan-2-carboxylic acid.

    Reduction: Formation of 5-(3,3-Difluoropyrrolidin-1-yl)furan-2-methanol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-(3,3-Difluoropyrrolidin-1-yl)furan-2-carbaldehyde has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(3,3-Difluoropyrrolidin-1-yl)furan-2-carbaldehyde is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For example, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3,3-Difluoropyrrolidin-1-yl)furan-2-carbaldehyde is unique due to the combination of its difluoropyrrolidine and furan-2-carbaldehyde moieties. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C9H9F2NO2

Molecular Weight

201.17 g/mol

IUPAC Name

5-(3,3-difluoropyrrolidin-1-yl)furan-2-carbaldehyde

InChI

InChI=1S/C9H9F2NO2/c10-9(11)3-4-12(6-9)8-2-1-7(5-13)14-8/h1-2,5H,3-4,6H2

InChI Key

HDRFQDDDLHKCNM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1(F)F)C2=CC=C(O2)C=O

Origin of Product

United States

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